(-)-Gallopamil

Description

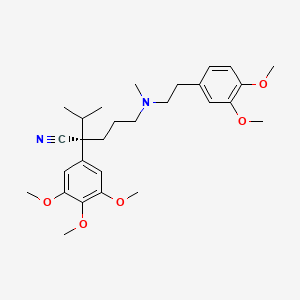

Structure

2D Structure

3D Structure

Properties

CAS No. |

36622-40-9 |

|---|---|

Molecular Formula |

C28H40N2O5 |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

(2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |

InChI |

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3/t28-/m0/s1 |

InChI Key |

XQLWNAFCTODIRK-NDEPHWFRSA-N |

Isomeric SMILES |

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gallopamil, (-)-; (-)-Gallopamil; (-)-D 600; (-)-Methoxyverapamil; (S)-Gallopamil; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of (-)-Gallopamil on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Gallopamil, the levorotatory enantiomer of Gallopamil, is a potent phenylalkylamine L-type calcium channel (LTCC) blocker. Its therapeutic effects, particularly in the management of cardiovascular conditions, are rooted in a sophisticated, state-dependent interaction with the channel's α1 subunit. This guide elucidates the core mechanisms of this compound's action, detailing its binding site, the kinetics of its interaction, and its profound effects on channel gating. By binding preferentially to the open and inactivated states of the channel, this compound exhibits characteristic voltage- and frequency-dependent inhibition. This document provides a consolidated overview of the molecular interactions, quantitative parameters of inhibition, and the experimental protocols essential for its study, serving as a critical resource for professionals in pharmacology and drug development.

Introduction to L-type Calcium Channels and Phenylalkylamines

Voltage-gated L-type calcium channels (LTCCs) are crucial transmembrane proteins that mediate the influx of calcium (Ca²⁺) ions into cells in response to membrane depolarization.[1] These channels, particularly the CaV1.2 isoform, are fundamental to processes such as excitation-contraction coupling in skeletal, smooth, and cardiac muscle, as well as hormone and neurotransmitter release.[1][2] The LTCC is a multi-subunit complex, but its pore-forming α1 subunit is the principal site of action for several classes of organic calcium channel blockers.[1][3]

Among these, the phenylalkylamines (PAAs) are a major class of therapeutics. This compound, a methoxy derivative of Verapamil, is a prototypical PAA that functions by physically occluding the channel pore.[2][4] Phenylalkylamines are distinguished by their "state-dependent" mechanism of action, meaning their binding affinity for the LTCC is not constant but is instead dictated by the conformational state of the channel.[5][6]

Core Mechanism of Action of this compound

The inhibitory action of this compound is a multifaceted process defined by its specific binding site and its dynamic interaction with the channel's different functional states.

Binding Site on the α1 Subunit

This compound accesses its binding site from the intracellular (cytoplasmic) side of the membrane.[5] The receptor site is located deep within the central pore of the CaV1.2 α1 subunit. Molecular modeling and mutagenesis studies have identified that the binding pocket is formed at the interface of homologous domains III and IV.[7][8] Key interactions include:

-

Hydrogen Bonds: The methoxy groups on this compound's aromatic rings form critical hydrogen bonds with tyrosine residues located on the IIIS6 and IVS6 transmembrane helices.[9][10]

-

Ammonium Group Stabilization: The positively charged ammonium group is stabilized at the focal point of the P-helices, which form the channel's selectivity filter.[9][10]

-

Nitrile Group Interaction: The nitrile group on the molecule interacts with a Ca²⁺ ion that is coordinated by glutamate residues within the selectivity filter of repeats III and IV.[9][10] This interaction may explain the potentiation of PAA action by calcium ions.[9][11]

Experimental evidence confirms that transmembrane segments IIIS5, IIIS6, and IVS6 are critical elements for high-affinity PAA binding.[8]

State-Dependent Inhibition

The potency of this compound is dramatically enhanced when the L-type calcium channel is active. This state-dependent binding underlies its therapeutic efficacy and is characterized by both voltage- and frequency-dependence.[12][13]

This compound exhibits a significantly higher affinity for LTCCs in depolarized cells compared to those at resting membrane potential.[12] This is because depolarization shifts the equilibrium of channels from the resting (closed) state to the open and inactivated states, for which the drug has a much higher affinity.[6][14] This voltage-dependent action makes this compound more effective in tissues that are tonically depolarized, such as vascular smooth muscle.[12]

The phenomenon of frequency- or use-dependence describes how the blocking effect of this compound intensifies with increased frequency of channel activation (i.e., higher heart rates or firing frequency of neurons).[6][12] During repetitive stimulation, channels spend more time in the open and inactivated states and less time in the resting state.[13] This provides more opportunities for the drug to bind and leads to a cumulative block.[6][12] The slow recovery from the drug-bound state means that channels cannot fully unblock between successive depolarizations, leading to a progressive increase in inhibition until a steady state is reached.[15][16]

Effects on Channel Gating Kinetics

This compound modulates the gating properties of the LTCC, primarily by stabilizing the inactivated state.[6] While the drug does not significantly alter the kinetics of Ca²⁺-dependent or slow voltage-dependent inactivation, it markedly slows the channel's recovery from inactivation.[15][16] For instance, studies on CaV1.2 channels show that recovery from a this compound-induced conformation is significantly slower when Ca²⁺ is the charge carrier (τ ≈ 15 seconds) compared to when Ba²⁺ is used (τ ≈ 3 to 5 seconds).[15][16] This trapping of the channel in a non-conducting, drug-bound state is a key feature of its inhibitory mechanism.[14]

Quantitative Analysis of this compound Inhibition

The interaction of this compound with L-type calcium channels can be quantified by several parameters. While specific data for the (-) enantiomer is often embedded within studies of the racemic mixture (often referred to as D600), the available information provides crucial insights into its potency and kinetics.

| Parameter | Value | Compound | Experimental Context | Source(s) |

| IC₅₀ | 10.9 µM | Gallopamil | Inhibition of acid secretion in guinea pig parietal cells (Note: Not a direct measure on LTCCs but indicates biological activity). | [4] |

| Association Rate Constant (kₒₙ) | 6.16 x 10⁴ M⁻¹s⁻¹ | D600 (Gallopamil) | Estimated for binding to the open state of LTCCs in rabbit ear artery smooth muscle cells. | [17] |

Key Experimental Protocols

The study of this compound's effects on LTCCs relies on established biophysical and biochemical techniques.

Whole-Cell Patch Clamp Electrophysiology

This is the gold-standard technique for directly measuring the ion current through L-type calcium channels and assessing the inhibitory effects of compounds like this compound.[5]

Objective: To quantify the voltage- and frequency-dependent block of L-type calcium channel currents by this compound.

Methodology:

-

Cell Preparation: Utilize a stable cell line (e.g., HEK293) expressing the human CaV1.2 channel α1, β, and α2δ subunits, or use primary cells such as isolated cardiac myocytes or vascular smooth muscle cells.[5]

-

Solution Preparation:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂ (or BaCl₂), 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with CsOH. Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[5]

-

Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.[5]

-

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Protocol:

-

Seal Formation: Approach a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: Hold the cell at a holding potential of -80 mV.

-

Current Elicitation: Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals to elicit LTCC currents.

-

-

Drug Application: After recording a stable baseline, perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Data Analysis:

-

Measure the peak inward current before and after drug application.

-

To assess frequency dependence, vary the interval between depolarizing pulses (e.g., from 0.1 Hz to 2 Hz).

-

To assess voltage dependence, vary the holding potential (e.g., -80 mV vs. -40 mV).

-

Construct concentration-response curves to calculate the IC₅₀ value under different conditions.[5]

-

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd) and density (Bmax) of receptors for a specific ligand. A radiolabeled PAA, such as [³H]-LU49888, or another ligand that binds to an allosterically coupled site can be used to characterize the binding of this compound through competitive displacement.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing LTCCs (e.g., cardiac muscle, brain cortex) in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., a radiolabeled PAA or dihydropyridine), and a range of concentrations of unlabeled this compound (the competitor).

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity trapped on each filter using a scintillation counter.

-

Data Analysis:

-

Plot the measured radioactivity against the concentration of this compound.

-

Fit the data to a sigmoidal competition curve to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

-

Signaling Pathways and Logical Models

Visual models are essential for conceptualizing the complex interactions between this compound and the L-type calcium channel.

Diagram 5.1: Signaling pathway of this compound action on an L-type calcium channel.

Diagram 5.2: Experimental workflow for whole-cell patch clamp analysis of this compound.

Diagram 5.3: State-dependent binding model for this compound on L-type calcium channels.

Conclusion

This compound is a highly specific inhibitor of L-type calcium channels whose mechanism of action is intrinsically linked to the dynamic, functional state of the channel itself. By binding to an intracellular site within the channel pore, it demonstrates pronounced voltage- and frequency-dependent block, showing preferential affinity for the open and inactivated channel conformations. This state-dependent interaction, which manifests as a slowed recovery from inactivation, effectively reduces calcium influx in a manner that is potentiated in more active tissues. The detailed understanding of this mechanism, supported by the experimental frameworks presented, is vital for the continued development and optimization of calcium channel blockers in cardiovascular medicine and beyond.

References

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]

- 3. Molecular Determinants of Cav1.2 Calcium Channel Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Model for Phenylalkylamine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular determinants of frequency dependence and Ca2+ potentiation of verapamil block in the pore region of Cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Effects of the calcium antagonist gallopamil (D600) upon excitation-contraction coupling in toe muscle fibres of the frog - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. On the role of Ca(2+)- and voltage-dependent inactivation in Ca(v)1.2 sensitivity for the phenylalkylamine (-)gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A method for estimation of drug affinity constants to the open conformational state of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

Stereospecific Synthesis of (-)-Gallopamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of the (-)-enantiomer of Gallopamil, a potent calcium channel blocker. The document details the established synthetic pathway, summarizes key quantitative data, and illustrates the relevant biological signaling pathway and experimental workflow.

Core Synthesis and Mechanism

The stereospecific synthesis of (-)-Gallopamil, a phenylalkylamine calcium channel blocker, is crucial as the pharmacological activity resides primarily in the (S)-enantiomer. The most established and frequently cited method for achieving this is the chiral pool synthesis starting from an optically pure precursor. This guide focuses on the well-documented approach by Theodore and Nelson, which utilizes (S)-(+)-1,2-propanediol as the chiral starting material to set the stereochemistry of the final product.

Gallopamil exerts its therapeutic effects by blocking L-type calcium channels, primarily in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to a reduction in myocardial contractility and vasodilation, making it an effective agent in the management of hypertension and angina pectoris.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the stereospecific synthesis of this compound, based on the established literature. Please note that specific yields can vary based on experimental conditions.

| Step No. | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Enantiomeric Excess (%) |

| 1 | (S)-1-(Trityloxy)-2-propanol | 318.43 | >95 | >98 |

| 2 | (S)-1-(Trityloxy)-2-propyl Methanesulfonate | 396.51 | ~90 | >98 |

| 3 | (R)-4-((Trityloxy)methyl)dihydropyran-2(3H)-one | 372.47 | Not reported | Not applicable |

| 4 | (R)-5-Hydroxy-2-isopropylpentanenitrile | 141.21 | Not reported | >95 |

| 5 | (R)-2-Isopropyl-5-tosyloxypentanenitrile | 295.40 | ~85 | >95 |

| 6 | (S)-(-)-Norgallopamil | 470.62 | Not reported | >95 |

| 7 | (S)-(-)-Gallopamil | 484.65 | ~80 (from Norgallopamil) | >95 |

Signaling Pathway of Gallopamil

The following diagram illustrates the mechanism of action of Gallopamil in blocking the L-type calcium channel and its downstream effects on muscle contraction.

Caption: Mechanism of this compound action on L-type calcium channels.

Experimental Workflow for Stereospecific Synthesis

The diagram below outlines the key stages in the stereospecific synthesis of this compound.

Caption: Key stages in the synthesis of this compound.

Detailed Experimental Protocols

While a comprehensive, step-by-step experimental protocol with precise quantities and reaction conditions is detailed in the primary literature, this guide outlines the key transformations based on the work of Theodore and Nelson (1987). Access to the full publication is recommended for laboratory-scale synthesis.

Step 1: Protection of (S)-(+)-1,2-Propanediol The synthesis commences with the protection of the primary hydroxyl group of commercially available (S)-(+)-1,2-propanediol. This is typically achieved using a bulky protecting group like trityl chloride in the presence of a base such as pyridine to selectively shield the less sterically hindered primary alcohol.

Step 2: Activation of the Secondary Alcohol The remaining secondary hydroxyl group is then activated to facilitate nucleophilic substitution. This is commonly done by converting the alcohol into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

Step 3: Introduction of the Phenylacetonitrile Moiety The activated secondary alcohol undergoes nucleophilic substitution with the anion of 3,4,5-trimethoxyphenylacetonitrile. This step proceeds with inversion of configuration at the chiral center, establishing the desired (R)-stereochemistry at this position.

Step 4: Deprotection of the Primary Alcohol The protecting group on the primary alcohol is removed under acidic conditions to liberate the hydroxyl group for the subsequent reaction.

Step 5: Activation of the Primary Alcohol Similar to the earlier step, the now-free primary alcohol is activated by converting it into a good leaving group, typically a tosylate.

Step 6: N-Alkylation to form Norgallopamil The activated primary alcohol is then subjected to nucleophilic substitution with N-methyl-2-(3,4-dimethoxyphenyl)ethanamine to introduce the second aromatic ring and the tertiary amine, yielding (S)-(-)-Norgallopamil.

Step 7: Final Methylation to this compound The final step involves the methylation of the secondary amine of Norgallopamil to yield the target molecule, (S)-(-)-Gallopamil. This is typically achieved using a methylating agent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

Note: Purification by chromatography is typically required after each step to ensure the purity of the intermediates. The enantiomeric excess of the final product is determined using chiral HPLC or other suitable analytical techniques.

This guide provides a foundational understanding of the stereospecific synthesis of this compound. For detailed experimental procedures and safety information, it is imperative to consult the original peer-reviewed literature.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (-)-Gallopamil Pharmacokinetics and First-Pass Metabolism

This technical guide provides a comprehensive overview of the pharmacokinetics and first-pass metabolism of this compound, the pharmacologically active S-enantiomer of Gallopamil. Gallopamil, a methoxy derivative of verapamil, is a phenylalkylamine calcium antagonist used in the management of cardiovascular conditions such as angina pectoris and hypertension.[1][2][3] Understanding the pharmacokinetic profile of the active (-)-enantiomer is crucial for optimizing its therapeutic use and for the development of new drug formulations.

Pharmacokinetic Properties

Gallopamil is administered as a racemic mixture, but the S-enantiomer, this compound, is the more potent stereoisomer responsible for the therapeutic effect.[4] The pharmacokinetics of gallopamil are characterized by extensive first-pass metabolism, which significantly influences its bioavailability.

Following oral administration, gallopamil is almost completely absorbed. However, due to substantial hepatic first-pass metabolism, its absolute bioavailability is initially low, around 15%.[5] With multiple oral doses, the bioavailability can increase to approximately 25%, suggesting a partial saturation of the first-pass metabolic pathways.[5]

Gallopamil is widely distributed throughout the body. The protein binding of gallopamil in serum is stereoselective, with the free fraction of the active S-enantiomer being about 50% greater than that of the R-enantiomer.[6][7]

Gallopamil is cleared almost entirely through metabolism, primarily in the liver.[8] The main metabolic reactions are N-dealkylation and O-demethylation, followed by N-formylation or glucuronidation.[8] The cytochrome P450 enzyme CYP3A4 has been identified as the major isoform responsible for the metabolic clearance of both gallopamil enantiomers.[9] While there is marked stereoselectivity in the formation of O- and N-dealkylated metabolites, these effects tend to cancel each other out, resulting in minimal overall stereoselectivity in its metabolism.[4] This is a notable difference from the related drug verapamil, which exhibits pronounced stereoselective first-pass metabolism favoring the S-enantiomer.[6]

Only a very small fraction of the administered dose of gallopamil (less than 1%) is excreted unchanged in the urine.[8] Approximately 50% of the dose is excreted as metabolites in the urine, and about 40% is eliminated in the feces, primarily as conjugated phenolic products.[8] The renal elimination of gallopamil is stereoselective, favoring the S-enantiomer.[4][6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for the enantiomers of gallopamil from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Gallopamil Enantiomers After Single Oral Doses

| Parameter | (+)-(R)-Gallopamil | (-)-(S)-Gallopamil | Reference |

| Apparent Oral Clearance (L/min) | 15.1 ± 9.9 | 11.0 ± 6.0 | [4] |

Data from a study where 25 mg of each enantiomer was administered separately.

Table 2: Pharmacokinetic Parameters of Gallopamil Enantiomers After Co-administration (Pseudoracemic Mixture)

| Parameter | (+)-(R)-Gallopamil | (-)-(S)-Gallopamil | Reference |

| Apparent Oral Clearance (L/min) | 5.9 ± 2.8 | 5.8 ± 2.66 | [4] |

Data from a study where 25 mg of deuterated (S)-gallopamil and 25 mg of (R)-gallopamil were co-administered.

Table 3: Pharmacokinetic Parameters of Gallopamil Enantiomers at Steady-State

| Parameter | (+)-(R)-Gallopamil | (-)-(S)-Gallopamil | Reference |

| Apparent Oral Clearance (L/min) | 4.8 (95% CI: 2.9–6.8) | 5.5 (95% CI: 2.5–8.5) | [6][7] |

| Half-life (t½) (h) | 6.2 | 7.2 | [6][7] |

| Unbound Fraction (fu) | 0.035 (95% CI: 0.026–0.045) | 0.051 (95% CI: 0.033–0.069) | [6][7] |

| Renal Elimination (% of dose) | 0.49 | 0.71 | [6][7] |

Data from a study where 50 mg of pseudoracemic gallopamil was administered every 12 hours for 7 doses.

Experimental Protocols

The pharmacokinetic studies of gallopamil enantiomers have employed sophisticated methodologies to differentiate and quantify the stereoisomers.

A common experimental design involves a crossover study in healthy volunteers.[4] For instance, subjects might receive single oral doses of the individual (R)- and (S)-enantiomers, a pseudoracemic mixture (e.g., deuterated (S)-gallopamil and unlabeled (R)-gallopamil), and placebo in a randomized order.[4] For steady-state studies, multiple doses of a pseudoracemic mixture are administered over a set period.[6][7]

Blood samples are collected at various time points after drug administration to determine the plasma concentrations of the enantiomers. Urine samples are also collected to assess renal clearance.[4] The concentrations of the gallopamil enantiomers are typically measured using a sensitive and specific analytical method such as gas chromatography-mass spectrometry (GC/MS).[6][7] This technique allows for the differentiation of the enantiomers, especially when a stable isotope-labeled version of one enantiomer is used.[6] High-performance liquid chromatography (HPLC) with a chiral stationary phase has also been developed for the simultaneous assay of gallopamil enantiomers in human plasma.[10]

To identify the enzymes responsible for gallopamil metabolism, in vitro studies are conducted using human liver microsomes and recombinant human cytochrome P450 (CYP) isoforms.[9] The disappearance rate of the parent drug from the incubation mixture is measured to determine the intrinsic clearance. Selective inhibitors and antibodies against specific CYP isoforms are used to confirm their contribution to the overall metabolism.[9]

Visualizations

The following diagram illustrates the primary metabolic pathways of gallopamil.

Caption: Primary metabolic pathways of Gallopamil.

This diagram outlines a typical experimental workflow for studying the pharmacokinetics of gallopamil enantiomers.

Caption: Experimental workflow for pharmacokinetic studies.

Conclusion

The pharmacokinetics of this compound are characterized by extensive first-pass metabolism, primarily mediated by CYP3A4, leading to low oral bioavailability. Unlike its structural analog verapamil, the first-pass metabolism of gallopamil is not substantially stereoselective. While renal elimination and serum protein binding do show stereoselectivity favoring the S-enantiomer, the overall exposure to both enantiomers is similar after oral administration of the racemate. These pharmacokinetic properties are important considerations for the clinical application of gallopamil and for the design of future drug delivery systems.

References

- 1. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]

- 4. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics and metabolism of gallopamil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of the calcium antagonist gallopamil in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of human cytochrome P-450 isoforms involved in metabolism of R(+)- and Sthis compound: utility of in vitro disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Internally standardized simultaneous assay of gallopamil enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Profile of (-)-Gallopamil: A Deep Dive into its Molecular Structure and Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gallopamil, a potent L-type calcium channel blocker of the phenylalkylamine class, represents a significant area of interest in cardiovascular pharmacology. As a methoxy derivative of verapamil, it exhibits a distinct pharmacological profile characterized by its negative chronotropic, inotropic, and dromotropic effects. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological activity of this compound, with a focus on its structure-activity relationship. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cardiovascular therapeutics.

Molecular Structure and Stereochemistry

Gallopamil, with the chemical name (RS)-5-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile, possesses a chiral center, leading to the existence of two enantiomers: (S)-gallopamil [this compound] and (R)-gallopamil [(+)-gallopamil]. The pharmacological activity of gallopamil resides predominantly in the (S)-enantiomer, which is significantly more potent in its calcium channel blocking effects than the (R)-enantiomer.[1] The stereospecific synthesis of these enantiomers is crucial for studying their distinct pharmacological properties.[2]

Synthesis

The synthesis of gallopamil hydrochloride can be achieved through a nucleophilic substitution reaction involving 2-(3,4,5-trimethoxyphenyl)acetonitrile and 2-(3,4-dimethoxyphenyl)-N-methylethylamine, followed by a salt-forming reaction.[3] The stereospecific synthesis of the individual enantiomers of gallopamil has also been described, allowing for the detailed investigation of their differential pharmacological activities.[2]

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of L-type calcium channels (Caᵥ1.2) in myocardial and vascular smooth muscle cells.[4][5] By blocking the influx of calcium ions through these channels, it interferes with the excitation-contraction coupling process.[5] This action leads to a reduction in myocardial contractility (negative inotropic effect), a decrease in heart rate (negative chronotropic effect), and a slowing of atrioventricular (AV) conduction (negative dromotropic effect).[5][6]

The inhibitory effect of gallopamil on L-type calcium channels is both voltage- and frequency-dependent, meaning its blocking action is more pronounced in tissues that are frequently depolarized, such as the heart.[7]

Downstream Signaling Pathways

The blockade of L-type calcium channels by this compound initiates a cascade of intracellular events. The reduction in intracellular calcium concentration in cardiomyocytes directly leads to decreased activation of the contractile machinery. In vascular smooth muscle cells, this reduction in calcium influx results in vasodilation and a subsequent decrease in blood pressure.

Structure-Activity Relationship (SAR)

The structure-activity relationship of phenylalkylamines like gallopamil has been extensively studied. Key structural features that contribute to their calcium channel blocking activity include:

-

The two aromatic rings: Both the 3,4-dimethoxyphenyl and the 3,4,5-trimethoxyphenyl rings are crucial for activity. Modifications to these rings can significantly alter potency.[7][8]

-

The tertiary amino nitrogen: This group is essential for the pharmacological effect.[8]

-

The chiral center: As mentioned, the (S)-enantiomer is significantly more active than the (R)-enantiomer, highlighting the importance of the stereochemistry at this position.[1]

-

Substituents on the benzene ring near the asymmetric carbon: These substituents, along with the isopropyl group, influence the potency of the drug.[8]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Inhibitory Activity of Gallopamil

| Parameter | Value | Cell Type/Tissue | Reference |

| IC₅₀ | 10.9 µM | Guinea pig parietal cells (acid secretion) | [9] |

| IC₅₀ | 466 ± 151 µM | Mouse inner hair cells (Caᵥ1.3 channels) | [10] |

Table 2: Pharmacokinetic Parameters of Gallopamil Enantiomers (Multiple Dosing)

| Parameter | (R)-Gallopamil | (S)-Gallopamil | Reference |

| Apparent Oral Clearance (L/min) | 4.8 (95% CI: 2.9–6.8) | 5.5 (95% CI: 2.5–8.5) | [5] |

| Half-life (h) | 6.2 | 7.2 | [5] |

| Free Fraction (fu) | 0.035 (95% CI: 0.026–0.045) | 0.051 (95% CI: 0.033–0.069) | [5] |

| Renal Elimination (% of dose) | 0.49% | 0.71% | [5] |

Table 3: Electrophysiological Effects of Gallopamil

| Parameter | Effect | Reference |

| Atrioventricular Conduction Time | Increased by 30% (4 mg IV dose) | [11] |

| Sinus Node Recovery Time | Increased by 58% of control value | [11] |

| Effective Refractory Period of AV Node | Significantly prolonged | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of this compound. Below are outlines of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition

This technique allows for the direct measurement of ion channel activity.

Methodology:

-

Cell Preparation: Utilize a stable cell line (e.g., HEK293) expressing the human Caᵥ1.2 channel or isolated primary cells like cardiomyocytes.

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

-

Voltage Protocol: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

-

Drug Application: After establishing a stable baseline, perfuse the cells with increasing concentrations of this compound.

-

Data Analysis: Measure the peak inward calcium current at each concentration to construct a dose-response curve and calculate the IC₅₀ value.[6]

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the L-type calcium channel.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from tissues known to express L-type calcium channels (e.g., rat heart).

-

Radioligand: Use a radiolabeled L-type calcium channel antagonist, such as [³H]-(+)-PN200-110.

-

Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Data Analysis: Measure the radioactivity of the filters and calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Aortic Ring Vasodilation Assay

This ex vivo method assesses the vasorelaxant properties of this compound.

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 3-4 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

-

Pre-contraction: Induce a sustained contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

-

Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Analysis: Measure the relaxation at each concentration and plot a dose-response curve to determine the EC₅₀ value.[13][14]

Conclusion

This compound is a potent and stereoselective L-type calcium channel blocker with significant therapeutic potential in the management of cardiovascular diseases. Its mechanism of action, centered on the inhibition of calcium influx into cardiac and vascular smooth muscle cells, leads to a cascade of beneficial physiological effects. A thorough understanding of its structure-activity relationship, coupled with robust experimental evaluation, is essential for the continued development and optimization of this and related compounds. This guide provides a foundational resource for researchers dedicated to advancing the field of cardiovascular pharmacology.

References

- 1. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Gallopamil Hydrochloride | Semantic Scholar [semanticscholar.org]

- 4. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigations on the structure-activity relationships of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of phenylalkylamines and benzothiazepines on Ca(v)1.3-mediated Ca2+ currents in neonatal mouse inner hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Action of the calciumantagonistic compound gallopamile on sinus node, atrioventricular and intraventricular conduction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [The electrophysiological effects of the Ca-antagonists gallopamil (D 600), dimeditiapramine (Ro 11-1781) and verapamil in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. article.imrpress.com [article.imrpress.com]

- 14. mdpi.com [mdpi.com]

(-)-Gallopamil Binding Affinity for Ca_v1.2 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of (-)-Gallopamil for the voltage-gated L-type calcium channel, Ca_v1.2. This compound, a potent phenylalkylamine calcium channel blocker, is a subject of significant interest in cardiovascular research and drug development due to its therapeutic effects on cardiac arrhythmias and hypertension. This document provides a comprehensive overview of its interaction with Ca_v1.2 channels, including quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Binding Affinity of this compound for Ca_v1.2 Channels

| Compound | Parameter | Value (µM) | Cell Type/System | Experimental Method | Reference |

| Gallopamil (unspecified) | IC50 | 10.9 | Guinea pig parietal cells | Inhibition of acid secretion | [1] |

Note: The provided IC50 value is for the inhibition of acid secretion and may not directly reflect the binding affinity to Ca_v1.2 channels in cardiac or smooth muscle tissue. Further research is needed to establish a definitive Ki or IC50 value for this compound's binding to Ca_v1.2.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to the α1 subunit of the L-type Ca_v1.2 calcium channel from the intracellular side.[2] This binding is state-dependent, with a higher affinity for open and inactivated channel conformations. This characteristic contributes to its use-dependent effects, where the block is more pronounced in tissues with higher firing rates, such as the heart.

The binding of this compound to the Ca_v1.2 channel physically obstructs the pore, thereby preventing the influx of Ca²⁺ ions into the cell. This reduction in intracellular calcium concentration has significant downstream effects on cellular signaling pathways. In cardiomyocytes and vascular smooth muscle cells, the influx of calcium through L-type calcium channels is a critical step in excitation-contraction coupling. By inhibiting this influx, this compound leads to a decrease in myocardial contractility (negative inotropy), a reduction in heart rate (negative chronotropy), and vasodilation of blood vessels, which collectively contribute to its antihypertensive and antiarrhythmic properties.[3]

Below is a diagram illustrating the signaling pathway of the Ca_v1.2 channel and the inhibitory action of this compound.

Experimental Protocols

The determination of this compound's binding affinity and functional effects on Ca_v1.2 channels typically involves two key experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound for Ca_v1.2 channels.

Methodology:

-

Membrane Preparation:

-

Isolate cell membranes from a tissue source rich in Ca_v1.2 channels (e.g., cardiac muscle, vascular smooth muscle) or from a cell line stably expressing the human Ca_v1.2 channel.

-

Homogenize the tissue or cells in a cold buffer solution and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled phenylalkylamine ligand (e.g., [³H]-Verapamil or a specific [³H]-Gallopamil if available).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the Ca_v1.2 channels.

-

Incubate the mixture at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a radioligand binding assay.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique allows for the direct measurement of ion channel activity and is used to determine the functional effect of a compound on the channel, providing an IC50 value for channel inhibition.

Objective: To quantify the inhibitory effect of this compound on Ca_v1.2 channel currents.

Methodology:

-

Cell Preparation:

-

Use isolated single cells, such as cardiomyocytes or vascular smooth muscle cells, or a stable cell line expressing the human Ca_v1.2 channel.

-

Plate the cells on coverslips suitable for microscopy.

-

-

Patch Clamp Setup:

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external recording solution.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Data Acquisition:

-

Apply a voltage-clamp protocol to control the cell membrane potential. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing it to a potential that elicits a maximal inward Ca²⁺ current (e.g., +10 mV).

-

Record the resulting ionic currents using a patch-clamp amplifier and data acquisition software.

-

-

Drug Application:

-

After obtaining a stable baseline recording of the Ca_v1.2 current, perfuse the recording chamber with increasing concentrations of this compound.

-

Record the current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward Ca²⁺ current at each this compound concentration.

-

Normalize the current amplitude at each concentration to the baseline current.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

The logical relationship between the experimental steps in a whole-cell patch-clamp experiment is depicted below.

Conclusion

This compound is a potent inhibitor of the L-type calcium channel Ca_v1.2. Its mechanism of action involves state-dependent binding to the intracellular side of the channel, leading to a reduction in calcium influx and subsequent modulation of cellular signaling pathways critical for cardiovascular function. While precise quantitative binding data for the isolated (-)-enantiomer remains to be fully elucidated in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for determining its binding affinity and functional effects. Further research focusing on the stereospecific interactions of gallopamil with the Ca_v1.2 channel will be invaluable for the development of more targeted and effective cardiovascular therapeutics.

References

In Vitro Characterization of (-)-Gallopamil Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Gallopamil, a phenylalkylamine calcium channel blocker, undergoes extensive hepatic metabolism, which is a critical determinant of its pharmacokinetic profile and therapeutic action. Understanding the in vitro characteristics of its metabolites is paramount for predicting drug-drug interactions, inter-individual variability in response, and overall drug safety. This technical guide provides an in-depth overview of the in vitro characterization of this compound metabolites, focusing on the metabolic pathways, involved enzymes, and quantitative analysis. Detailed experimental protocols for key in vitro assays and analytical methodologies are presented to aid researchers in designing and executing their own studies.

Metabolic Pathways of this compound

The in vitro metabolism of this compound is primarily characterized by two major biotransformation pathways: N-dealkylation and O-demethylation . These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

-

N-dealkylation: This pathway involves the removal of the N-methyl-3,4-dimethoxyphenethyl group, leading to the formation of the principal metabolite, norgallopamil .

-

O-demethylation: This process involves the removal of methyl groups from the methoxy moieties on either the trimethoxyphenyl ring or the dimethoxyphenethyl group, resulting in various monophenolic and diphenolic metabolites.

The metabolic cascade of this compound can be visualized as follows:

Quantitative Analysis of this compound Metabolism

The in vitro metabolism of this compound has been quantitatively assessed primarily through the measurement of the disappearance of the parent compound. While specific kinetic parameters for the formation of individual metabolites of this compound are not extensively reported in the literature, studies on its enantiomers and the analogous compound verapamil provide valuable insights.

Table 1: In Vitro Metabolic Clearance of Gallopamil Enantiomers in Human Liver Microsomes [1]

| Enantiomer | Intrinsic Clearance (CLint) (mL/min/mg protein) |

| (+)-(R)-Gallopamil | 0.320 ± 0.165 |

| (-)-(S)-Gallopamil | 0.205 ± 0.107 |

Table 2: Contribution of CYP3A4 to the Metabolic Clearance of Gallopamil Enantiomers [1]

| Enantiomer | Contribution of CYP3A4 (%) |

| (+)-(R)-Gallopamil | 92 ± 18 |

| (-)-(S)-Gallopamil | 68 ± 19 |

Note: While the data above pertains to both enantiomers, it highlights the significant role of CYP3A4 in the metabolism of the pharmacologically active this compound.

For comparative purposes, the kinetic parameters for the N-demethylation of the structurally similar drug, verapamil, by CYP3A4 are presented below. This can serve as an approximation in the absence of specific data for this compound.

Table 3: Apparent Kinetic Parameters for Norverapamil Formation from Verapamil by Recombinant Human CYP3A4

| Substrate | Km (µM) | Vmax (pmol/min/pmol CYP3A4) |

| Verapamil | 22.8 ± 2.5 | 7.67 ± 0.26 |

Experimental Protocols

A generalized workflow for the in vitro characterization of this compound metabolites is depicted below.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability and identify the metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (IS) for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound (e.g., at various concentrations to determine kinetic parameters) to the pre-warmed mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes for time-course experiments).

-

Termination of Reaction: Terminate the reaction at each time point by adding a cold quenching solvent (e.g., 2 volumes of ACN containing the internal standard).

-

Sample Processing: Vortex the samples and centrifuge (e.g., at 14,000 rpm for 10 minutes) to precipitate the proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Recombinant Human Cytochrome P450 Assays

To identify the specific CYP isoforms responsible for the metabolism of this compound, individual recombinant human CYP enzymes are used.

Materials:

-

Recombinant human CYP isoforms (e.g., CYP3A4, CYP2C8, CYP2D6) co-expressed with cytochrome P450 reductase

-

This compound

-

NADPH

-

Phosphate buffer (pH 7.4)

Procedure:

-

The procedure is similar to the HLM assay, with the substitution of HLM with a specific concentration of a recombinant CYP isoform.

-

Incubations are carried out with a panel of different CYP isoforms to screen for metabolic activity.

-

The formation of metabolites is monitored by LC-MS/MS.

-

Control incubations without NADPH or with heat-inactivated enzymes should be included to account for non-enzymatic degradation.

Analytical Methodology: LC-MS/MS for Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective analysis of this compound and its metabolites.

4.1. Chromatographic Separation

-

Column: A C18 reversed-phase column is typically used for the separation of this compound and its metabolites. Chiral columns (e.g., cellulose or amylose-based) are necessary for the enantioselective analysis of gallopamil and its stereoisomeric metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

4.2. Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of this compound and its basic metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the parent drug and each metabolite.

-

Metabolite Identification: Full scan MS and product ion scan (MS/MS) experiments are conducted to elucidate the structures of unknown metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.

Table 4: Exemplary MRM Transitions for Gallopamil and Norgallopamil

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Gallopamil | 485.3 | 165.1 |

| Norgallopamil | 303.2 | 150.1 |

Note: These values are illustrative and should be optimized for the specific instrument and experimental conditions.

Conclusion

The in vitro characterization of this compound metabolites reveals that N-dealkylation and O-demethylation are the primary metabolic routes, with CYP3A4 playing a predominant role in its clearance. This technical guide provides a framework for researchers to investigate the metabolism of this compound, offering detailed protocols and analytical considerations. Further studies are warranted to fully elucidate the kinetic parameters of individual metabolite formation and to explore the pharmacological activity of these metabolites, which will contribute to a more comprehensive understanding of the disposition and clinical effects of this compound.

References

An In-depth Technical Guide to the Electrophysiological Properties of (-)-Gallopamil on Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Gallopamil, a phenylalkylamine derivative, is a potent L-type calcium channel blocker with significant electrophysiological effects on cardiomyocytes. This technical guide provides a comprehensive overview of its mechanism of action, detailing its impact on ion channels, action potential characteristics, and intracellular calcium homeostasis. The information presented herein is intended to support research and development efforts in the fields of cardiology, pharmacology, and drug discovery. This document synthesizes available quantitative data, outlines detailed experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this compound's cardiac electrophysiology.

Core Mechanism of Action: L-type Calcium Channel Blockade

This compound's primary electrophysiological effect is the potent and specific inhibition of the L-type calcium current (ICa-L) in cardiomyocytes.[1] This action is fundamental to its therapeutic effects, including negative chronotropy, inotropy, and dromotropy.

The blockade of L-type calcium channels by this compound is both voltage- and use-dependent. The drug exhibits a higher affinity for open and inactivated channels, making its effects more pronounced in tissues with higher firing rates, such as the heart.

Quantitative Analysis of L-type Calcium Current Inhibition

Precise IC50 values for this compound's inhibition of ICa-L in isolated cardiomyocytes are not extensively reported in publicly available literature. However, studies have demonstrated significant, dose-dependent reductions in ICa-L.

| Compound | Concentration | Species | Cell Type | % Inhibition of ICa-L | Reference |

| This compound | 3 µM | Rat | Ventricular Myocytes | 89% | [2] |

Table 1: Quantitative data on the inhibition of L-type calcium current by this compound.

Effects on Cardiomyocyte Action Potential

By inhibiting the influx of calcium during the plateau phase (Phase 2) of the cardiac action potential, this compound significantly alters its duration and characteristics.

Modulation of Action Potential Duration (APD)

This compound has been shown to shorten the action potential duration (APD) in a dose-dependent manner. This effect is also influenced by the extracellular potassium concentration, with lower concentrations of gallopamil being required to shorten the APD at higher potassium levels.

While specific dose-response data for APD50 and APD90 are limited, the qualitative effect of APD shortening is a consistent finding.

Effects on Other Cardiac Ion Channels

Beyond its primary target, this compound may exert effects on other ion channels that contribute to the cardiac action potential.

Potassium Channels (IK)

There is evidence to suggest that this compound modulates potassium currents in cardiomyocytes. It has been shown to reduce ischemic potassium efflux in a dose-dependent manner.[3] While direct quantitative data on the effects of this compound on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current are scarce, studies on the structurally related compound verapamil indicate that phenylalkylamines can inhibit these currents, typically at higher concentrations than those required for L-type calcium channel blockade.[4][5]

Sodium Channels (INa)

Currently, there is a lack of specific data on the direct effects of this compound on the fast or late sodium currents in cardiomyocytes.

Intracellular Calcium Homeostasis: Ryanodine Receptors

In addition to its effects on sarcolemmal ion channels, this compound has been shown to interact with intracellular calcium handling proteins, specifically the ryanodine receptors (RyRs) on the sarcoplasmic reticulum. It has been suggested that gallopamil inhibits low-affinity [3H]-ryanodine binding with an IC50 in the micromolar range. This interaction may contribute to its overall effect on cardiomyocyte function.

Experimental Protocols

Isolation of Ventricular Myocytes

A prerequisite for in-vitro electrophysiological studies is the successful isolation of viable cardiomyocytes. The Langendorff perfusion method is a standard approach.

Protocol: Langendorff Perfusion for Ventricular Myocyte Isolation

-

Animal Euthanasia and Heart Excision: Euthanize the animal (e.g., rat, guinea pig) in accordance with institutional guidelines. Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

-

Aortic Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Tyrode's solution to clear the coronary circulation of blood.

-

Enzymatic Digestion: Switch the perfusate to a low-calcium Tyrode's solution containing collagenase (e.g., Type II) and protease (e.g., Type XIV). Perfuse for a duration determined empirically for the specific enzyme batch and animal species (typically 10-20 minutes).

-

Ventricle Dissociation: Once the heart is flaccid, remove it from the cannula. Excise the atria and gently mince the ventricular tissue in a high-potassium storage solution (Kraft-Brühe or similar).

-

Cell Dispersion and Filtration: Gently triturate the minced tissue with a pipette to release individual myocytes. Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

-

Calcium Reintroduction: Gradually reintroduce calcium to the myocyte suspension in a stepwise manner to avoid calcium paradox, bringing the final concentration to physiological levels (e.g., 1.8 mM).

-

Cell Viability Assessment: Assess the viability of the isolated myocytes based on their rod-shaped morphology, clear cross-striations, and quiescence.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents in isolated cardiomyocytes.

Protocol: Measurement of L-type Calcium Current (ICa-L)

-

Cell Plating: Plate isolated ventricular myocytes on laminin-coated coverslips and allow them to adhere.

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Giga-seal Formation and Whole-Cell Configuration: Approach a myocyte with the patch pipette and apply gentle suction to form a giga-ohm seal. Apply a brief, stronger suction pulse to rupture the membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a prepulse to -40 mV for 200 ms to inactivate sodium channels.

-

Apply a depolarizing test pulse to 0 mV for 300 ms to elicit ICa-L.

-

-

Data Acquisition and Analysis: Record the resulting currents using appropriate hardware and software. Analyze the peak inward current as a measure of ICa-L. Apply this compound at various concentrations to the external solution to determine its inhibitory effects.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to the electrophysiological effects of this compound.

Caption: Primary signaling pathway of this compound in cardiomyocytes.

Caption: Experimental workflow for patch-clamp analysis.

Conclusion

This compound exerts its primary electrophysiological effects on cardiomyocytes through the potent blockade of L-type calcium channels. This leads to a reduction in calcium influx, shortening of the action potential duration, and a negative inotropic effect. While its effects on other ion channels such as potassium and sodium channels are less characterized, available evidence suggests potential modulatory roles that warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Future studies focusing on generating comprehensive dose-response data for its effects on a wider range of cardiac ion channels will further elucidate its detailed electrophysiological profile.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Extracellular site of action of phenylalkylamines on L-type calcium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of gallopamil, diltiazem and nifedipine on the loss of K+ from ischaemic pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective phenylalkylamine block of IKr over other K+ currents in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

(-)-Gallopamil: A Technical Examination of its Selectivity for Cardiac Versus Vascular Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Gallopamil, the pharmacologically more active enantiomer of the phenylalkylamine calcium channel blocker Gallopamil, is a potent inhibitor of L-type calcium channels. Its therapeutic efficacy in cardiovascular diseases such as hypertension and angina pectoris is attributed to its ability to modulate calcium influx in both cardiac and vascular smooth muscle tissues. This technical guide provides an in-depth analysis of the selectivity of this compound for cardiac versus vascular tissue. It synthesizes quantitative data from key studies, details the experimental protocols used to determine this selectivity, and visualizes the underlying signaling pathways. The evidence presented suggests that this compound exhibits a relative lack of significant selectivity between myocardial and vascular tissues, being nearly equipotent in its effects on cardiac contractility and vascular relaxation.

Quantitative Data on Cardiac vs. Vascular Selectivity

The selectivity of a calcium channel blocker for either cardiac or vascular tissue is a critical determinant of its clinical profile. A high degree of vasoselectivity is often desired to minimize cardiac side effects such as negative inotropy and chronotropy. The following tables summarize the available quantitative data comparing the effects of this compound on cardiac and vascular preparations.

| Parameter | Tissue/Preparation | Species | Value | Citation |

| Negative Inotropic Effect | Langendorff-perfused heart (Maximum Systolic Left Ventricular Pressure Depression) | Rat | Not explicitly quantified, but stated to be "virtually equipotent" to coronary flow increase. | [1] |

| Vasodilatory Effect | Langendorff-perfused heart (Coronary Flow Increase) | Rat | Not explicitly quantified, but stated to be "virtually equipotent" to MSLV depression. | [1] |

| Stereoselectivity Factor (sf) for Negative Inotropic Activity | Normoxically perfused heart | Rat | 63 (in favor of the (-)-enantiomer) | [2] |

| Stereoselectivity Factor (sf) for Vasodilating Activity | Normoxically perfused heart | Rat | 12.6 (in favor of the (-)-enantiomer) | [2] |

Interpretation of Quantitative Data:

The study by Van Amsterdam et al. (1990) directly compared the effects of the stereoisomers of gallopamil on maximum systolic left ventricular pressure (a measure of cardiac contractility) and coronary flow (a measure of vasodilation) in the isolated, perfused rat heart. Their finding that the (-)-isomer was "virtually equipotent" for both effects strongly suggests a lack of significant selectivity between cardiac and vascular tissue[1].

Furthermore, the stereoselectivity factors (sf) reported by Zucchi et al. (1993) can be used to infer relative tissue selectivity. The sf is the ratio of the potency of the more active enantiomer to the less active one. For negative inotropy, the sf for gallopamil was 63, while for vasodilation, it was 12.6[2]. Although both effects are more pronounced with the (-)-enantiomer, the higher stereoselectivity for the negative inotropic effect does not necessarily translate to cardiac tissue selectivity for this compound itself. When comparing the potency of the active (-)-enantiomer across tissues, the data from Van Amsterdam et al. remains the most direct indicator of its non-selective profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's tissue selectivity.

Isolated Langendorff-Perfused Heart Preparation

This ex vivo model allows for the assessment of a drug's direct effects on cardiac contractile function and coronary vascular tone, independent of systemic neurohumoral influences.

Objective: To determine the effects of this compound on myocardial contractility (e.g., left ventricular developed pressure) and coronary flow.

Methodology:

-

Animal Preparation: A male Wistar rat (250-300g) is anesthetized with pentobarbital sodium (60 mg/kg, i.p.). Heparin (500 IU) is administered intravenously to prevent blood clotting.

-

Heart Excision: The chest is opened, and the heart is rapidly excised and immediately immersed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated on a Langendorff apparatus. Retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C) is initiated.

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle via the left atrium and connected to a pressure transducer to measure left ventricular pressure. The balloon is inflated to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg). Coronary flow is measured by collecting the perfusate dripping from the heart over a set time period. The heart is paced at a constant rate (e.g., 5 Hz).

-

Stabilization: The preparation is allowed to stabilize for a period of 20-30 minutes until a steady state of contractile function and coronary flow is achieved.

-

Drug Administration: this compound is infused into the perfusion line at increasing concentrations.

-

Data Acquisition: Left ventricular developed pressure (LVDP), rate of pressure development (+dP/dt), heart rate, and coronary flow are continuously recorded.

-

Data Analysis: Concentration-response curves are constructed to determine the EC50 values for the negative inotropic and vasodilatory effects of this compound.

Aortic Ring Contractility Assay

This in vitro method is used to assess the direct effect of a substance on vascular smooth muscle contraction and relaxation.

Objective: To determine the vasorelaxant potency of this compound on isolated arterial segments.

Methodology:

-

Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit buffer.

-

Ring Preparation: The aorta is cleaned of adhering connective and adipose tissue, and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are suspended between two stainless steel hooks, with one attached to a fixed support and the other to an isometric force transducer.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g. After equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or a high potassium solution (e.g., 60 mM KCl) to induce a sustained contraction.

-

Drug Administration: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Acquisition: Changes in isometric tension are continuously recorded.

-

Data Analysis: The relaxation induced by this compound at each concentration is expressed as a percentage of the pre-contraction tension. A concentration-response curve is then plotted to calculate the EC50 value for vasorelaxation.

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes and Vascular Smooth Muscle Cells

This technique allows for the direct measurement of ion channel currents in single cells, providing insights into the mechanism of drug action at the molecular level.

Objective: To quantify the inhibitory effect of this compound on L-type calcium currents (ICa,L) in cardiac and vascular smooth muscle cells.

Methodology:

-

Cell Isolation:

-

Cardiomyocytes: Single ventricular myocytes are isolated from a rat heart by enzymatic digestion using collagenase and protease.

-

Vascular Smooth Muscle Cells (VSMCs): Single VSMCs are isolated from the aorta or another suitable artery by enzymatic digestion.

-

-

Patch-Clamp Recording:

-

The whole-cell patch-clamp configuration is used. A glass micropipette with a resistance of 2-5 MΩ is filled with an internal solution and brought into contact with a single cell.

-

A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.

-

-

Voltage-Clamp Protocol:

-

The cell is held at a holding potential of -80 mV to inactivate sodium channels.

-

L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

-

Solutions:

-

External Solution (for Cardiomyocytes): Contains (in mM): NaCl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10; pH adjusted to 7.4.

-

Internal Solution (for Cardiomyocytes): Contains (in mM): CsCl 120, Mg-ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2.

-

External Solution (for VSMCs): Contains (in mM): NaCl 130, TEA-Cl 10, CaCl2 10, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4.

-

Internal Solution (for VSMCs): Contains (in mM): CsCl 130, MgCl2 2, Mg-ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2.

-

-

Drug Application: After obtaining stable baseline recordings, the cell is perfused with the external solution containing increasing concentrations of this compound.

-

Data Analysis: The peak inward calcium current is measured at each drug concentration. Concentration-response curves are constructed to calculate the IC50 value for the inhibition of ICa,L.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the blockade of L-type calcium channels. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound in cardiac and vascular smooth muscle cells, as well as a typical experimental workflow for assessing its selectivity.

Caption: Signaling pathway of this compound in a cardiac myocyte.

Caption: Signaling pathway of this compound in a vascular smooth muscle cell.

Caption: Experimental workflow for assessing tissue selectivity.

Conclusion

The available evidence from in vitro and ex vivo studies indicates that this compound does not exhibit significant selectivity between cardiac and vascular tissues. It is approximately equipotent in its ability to reduce myocardial contractility and induce vasodilation[1]. This profile is consistent with its classification as a phenylalkylamine calcium channel blocker, which, unlike the dihydropyridine class, generally shows less tissue selectivity. For drug development professionals, this lack of selectivity implies that the therapeutic benefits of vasodilation will be accompanied by direct cardiac effects. This characteristic should be carefully considered when evaluating the clinical applications and potential side-effect profiles of this compound and related compounds. Further research employing a direct comparison of the IC50 or EC50 values for L-type calcium channel blockade in isolated cardiomyocytes and vascular smooth muscle cells from the same species and under identical experimental conditions would provide a more definitive quantitative measure of its tissue selectivity.

References

(-)-Gallopamil's Role in Bronchial Smooth Muscle Remodeling in Asthma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of (-)-Gallopamil's effects on bronchial smooth muscle (BSM) remodeling in asthma. It consolidates key findings on its mechanism of action, presents quantitative data from clinical and in vitro studies, and details the experimental protocols used to generate this evidence.

Introduction: The Challenge of Airway Remodeling in Severe Asthma

Severe asthma is a chronic inflammatory disease characterized by significant structural changes in the airways, collectively known as airway remodeling. A key feature of this remodeling is the increase in bronchial smooth muscle (BSM) mass, resulting from both hypertrophy (increase in cell size) and hyperplasia (increase in cell number)[1]. This amplified BSM mass contributes to exaggerated airway narrowing, increased airway hyperresponsiveness, and reduced lung function, often leading to poor disease control despite high-dose corticosteroid therapy[2]. Consequently, targeting the mechanisms underlying BSM remodeling is a critical strategy for developing novel therapeutics for severe asthma[1].

This compound, a potent L-type calcium channel blocker and a methoxy derivative of verapamil, has emerged as a potential therapeutic agent to counteract BSM remodeling in asthma[1][2]. In vitro studies have demonstrated its ability to decrease the proliferation of BSM cells isolated from patients with severe asthma, and a proof-of-concept clinical trial has provided in vivo evidence of its efficacy in reducing BSM mass[2][3]. This guide delves into the molecular mechanisms and experimental evidence supporting the role of this compound in mitigating asthma-related BSM remodeling.